Cannabivarin (CBV, CAS 33745-21-0) is a naturally occurring, non-psychoactive phytocannabinoid characterized by a dibenzopyran skeleton with a 3-carbon (propyl) side chain [1]. As the propyl homolog of cannabinol (CBN), CBV is structurally distinct from the more common 5-carbon (pentyl) cannabinoids. In industrial and research procurement, CBV is primarily sourced as a highly purified analytical reference standard, a specific degradation marker for stability testing of propyl-cannabinoid formulations, and a specialized synthetic precursor . Its reduced lipophilicity and distinct receptor binding profile make it a critical material for laboratories requiring precise structural control over cannabinoid scaffolds [1].
Attempting to substitute CBV with its pentyl homolog, CBN, or its unoxidized precursor, THCV, fundamentally compromises both analytical accuracy and pharmacological relevance [1]. In analytical workflows, CBN is the specific oxidative degradation product of THC and cannot be used to quantify the degradation kinetics of THCV; only CBV provides the exact mass and retention time required to track propyl-cannabinoid shelf-life . Furthermore, in synthetic and biological applications, substituting CBV with CBN introduces a bulkier, more lipophilic 5-carbon tail that drastically alters receptor binding selectivity and aqueous solubility, invalidating structure-activity relationship models that rely on the shorter propyl scaffold [1].
CBV exhibits a fundamentally different receptor binding profile compared to its pentyl homolog, CBN. While CBN displays a slight affinity preference for the CB2 receptor, CBV shows a pronounced preference for CB1. In vitro radioligand binding assays demonstrate that CBV possesses a Ki of 0.56 µM for CB1 and 4.8 µM for CB2, representing an approximately 8.5-fold selectivity for CB1 [1]. In contrast, CBN exhibits a Ki of 0.21 µM for CB1 and 0.12 µM for CB2. This quantitative shift confirms that the 3-carbon side chain of CBV fundamentally alters target engagement compared to the 5-carbon chain of CBN [1].
| Evidence Dimension | CB1 vs CB2 Receptor Affinity (Ki) |
| Target Compound Data | CBV: CB1 Ki = 0.56 µM; CB2 Ki = 4.8 µM (~8.5x CB1 preference) |
| Comparator Or Baseline | CBN: CB1 Ki = 0.21 µM; CB2 Ki = 0.12 µM (Slight CB2 preference) |
| Quantified Difference | CBV shifts selectivity toward CB1 by a factor of >8 compared to CBN. |
| Conditions | In vitro radioligand binding assays |
Procurement of CBV is essential for researchers requiring a stable, oxidized cannabinoid scaffold with CB1-selective binding, which cannot be achieved using standard CBN.
In stability and shelf-life testing of cannabinoid formulations, CBV serves as the exclusive oxidative degradation marker for Tetrahydrocannabivarin (THCV). While THC oxidizes to CBN, THCV specifically oxidizes to CBV under environmental stress or prolonged storage [1]. Because these degradation pathways are strictly side-chain dependent, utilizing a CBN standard yields zero cross-applicability for quantifying the degradation rate of THCV-enriched matrices . CBV must be procured as a certified reference material to accurately validate the stability of propyl-cannabinoid products .
| Evidence Dimension | Target of oxidative degradation tracking |
| Target Compound Data | CBV strictly quantifies THCV oxidation and degradation. |
| Comparator Or Baseline | CBN strictly quantifies THC oxidation. |
| Quantified Difference | 100% specificity for the propyl-homolog pathway; CBN provides 0% accuracy for THCV tracking. |
| Conditions | Shelf-life stability testing and forensic analytical profiling |
Analytical laboratories must procure CBV reference standards to accurately validate the shelf-life and degradation kinetics of emerging THCV products.
The 3-carbon propyl tail of CBV provides a structurally distinct starting material for chemical derivatization compared to the 5-carbon pentyl tail of CBN [1]. This two-carbon reduction significantly decreases the overall lipophilicity and steric bulk of the molecule. When synthesizing novel cannabinoid analogs, starting with CBV rather than CBN allows chemists to engineer compounds with altered pharmacokinetic distribution profiles and potentially improved aqueous solubility, overcoming the extreme hydrophobicity that limits the clinical translation of standard pentyl-cannabinoids .
| Evidence Dimension | Alkyl side chain length and structural bulk |
| Target Compound Data | CBV possesses a 3-carbon (propyl) side chain. |
| Comparator Or Baseline | CBN possesses a 5-carbon (pentyl) side chain. |
| Quantified Difference | 2-carbon reduction in the lipophilic tail, lowering LogP. |
| Conditions | Synthetic modification and formulation development |
For drug discovery programs aiming to modulate the extreme hydrophobicity of standard cannabinoids, CBV provides a structurally advantageous, less lipophilic precursor compared to CBN.
Due to its role as the specific oxidative degradation product of THCV, CBV is the mandatory reference standard for analytical laboratories conducting stability, shelf-life, and quality control testing on THCV-enriched formulations .
CBV's >8-fold selectivity for the CB1 receptor over CB2 makes it a highly suitable non-psychoactive structural scaffold for pharmacological research aiming to develop targeted CB1 modulators without the CB2-leaning interference seen in CBN [1].
Industrial and academic synthetic chemists procure CBV to leverage its shorter propyl side chain, utilizing it as a precursor to synthesize novel cannabinoid derivatives with reduced steric bulk and improved aqueous solubility compared to standard pentyl-cannabinoids .